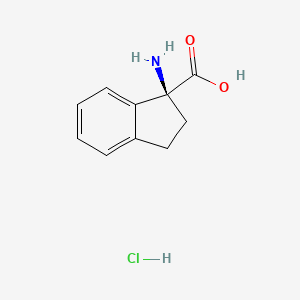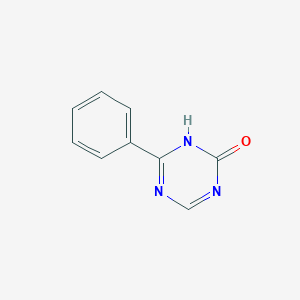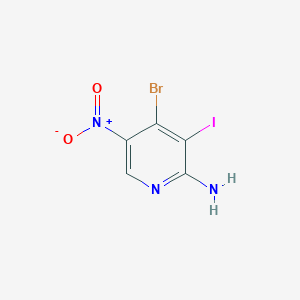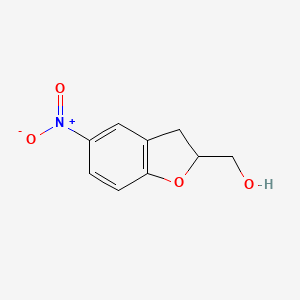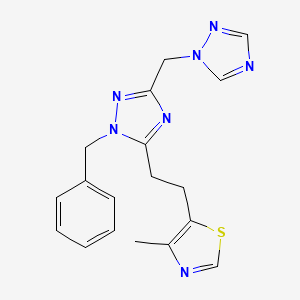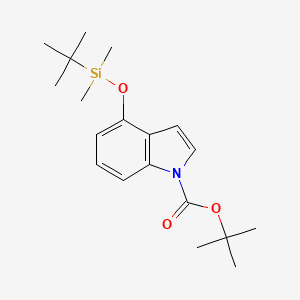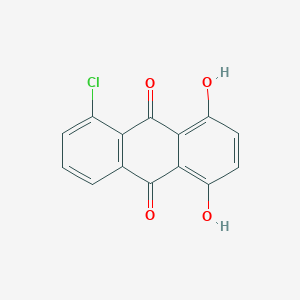
5-Chloro-1,4-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- This compound belongs to the anthraquinone family, which is characterized by its anthracene core structure with quinone functional groups.
- Anthraquinones are widely used in various applications due to their unique properties, including color, fluorescence, and biological activity.
5-Chloro-1,4-dihydroxyanthracene-9,10-dione: is a chemical compound with the molecular formula . It is also referred to as .
准备方法
Synthetic Routes: The synthesis of 5-Chloro-1,4-dihydroxyanthracene-9,10-dione involves chlorination of 1,4-dihydroxyanthraquinone. Chlorine gas or chlorinating agents can be used for this purpose.
Reaction Conditions: The chlorination reaction typically occurs under acidic conditions, using Lewis acids or other catalysts.
Industrial Production Methods: While industrial-scale production methods may vary, the synthesis usually involves batch or continuous processes with optimized reaction conditions.
化学反应分析
Reactivity: 5-Chloro-1,4-dihydroxyanthracene-9,10-dione undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: Used as a precursor for dyes and pigments due to its chromophoric properties.
Biology: Employed as a fluorescent DNA dye (e.g., DRAQ5®) for live or fixed cell imaging .
Medicine: Investigated for potential therapeutic applications, although specific uses are still being explored.
Industry: Used in the paper industry for lignin degradation and increased pulp yield .
作用机制
- The exact mechanism by which 5-Chloro-1,4-dihydroxyanthracene-9,10-dione exerts its effects depends on its specific application.
- In biological systems, it may interact with DNA or other cellular components, affecting cellular processes.
相似化合物的比较
Uniqueness: Its chlorine substitution pattern distinguishes it from other anthraquinones.
Similar Compounds: Other anthraquinones include 1,4-dihydroxyanthraquinone, alizarin, and purpurin.
属性
CAS 编号 |
245064-92-0 |
|---|---|
分子式 |
C14H7ClO4 |
分子量 |
274.65 g/mol |
IUPAC 名称 |
5-chloro-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7ClO4/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,16-17H |
InChI 键 |
GJSWNAQTLFQZCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
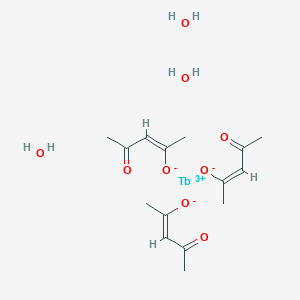
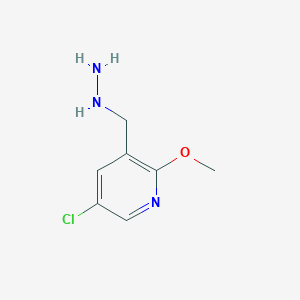
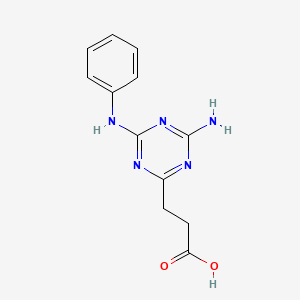
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
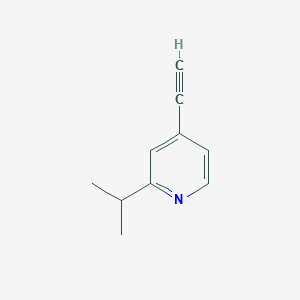
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)
